CID 78062733
Description
CID 78062733 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Such identifiers are critical for cross-referencing compounds in pharmacological, environmental, and chemical research .
Properties
Molecular Formula |
Ga3U2 |
|---|---|
Molecular Weight |
685.23 g/mol |
InChI |
InChI=1S/3Ga.2U |
InChI Key |
WBSKQJUSNWXTPX-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[U].[U] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78062733 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and conditions are typically documented in scientific literature and patents. For instance, the preparation might involve the dissolution of organic amines in solvents, followed by the addition of dianhydrides and stirring to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This might include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78062733 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
CID 78062733 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of CID 78062733 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby influencing biological processes. The exact molecular targets and pathways would be detailed in scientific studies and research articles.
Comparison with Similar Compounds
Structural Analogs
Hexachlorocyclohexane (HCH) Isomers ():
If CID 78062733 is a chlorinated compound, its structural analogs may include HCH isomers, which differ in chlorine atom positions. For example:
| Compound | CAS Number | EPA Reference ID | Key Properties |
|---|---|---|---|
| 1,2,3,4,5,6-Hexachlorocyclohexane | 608-73-1 | 59220 | High environmental persistence, neurotoxic |
| Hexachlorodibenzo-p-dioxin | 34465-46-8 | 266965 | Carcinogenic, bioaccumulative |
Comparison Highlights:
Functional Analogs
Case Study: Compound 3508 ()
Compound 3508, identified via high-throughput screening, selectively activates the D2 dopamine receptor. While its structure is unspecified, functional analogs of this compound might exhibit similar receptor selectivity or modulation profiles.
Key Parameters for Comparison:
| Parameter | This compound (Hypothetical) | Compound 3508 |
|---|---|---|
| Target Receptor | Unknown | D2 Dopamine Receptor |
| Selectivity Index | N/A | >100-fold vs. D1/D3 |
| Screening Method | N/A | HTS (370,000+ library) |
Data Gaps and Research Recommendations
The absence of direct data on this compound in the evidence underscores the need for:
Supplementary Material: As per and , analytical tables (e.g., HPLC purity, NMR spectra) should be archived in repositories for reproducibility.
Structural Elucidation: X-ray crystallography (per ) or computational modeling could resolve ambiguities.
Ecotoxicological Profiling: Comparative studies with HCH isomers () would clarify environmental risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
